molecular formula C27H44O3 B602411 (24R)-paricalcitol CAS No. 132015-95-3

(24R)-paricalcitol

Cat. No. B602411
CAS RN: 132015-95-3
M. Wt: 416.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(24R)-paricalcitol is a synthetic analog of vitamin D that is used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. It is a potent vitamin D receptor agonist that has been shown to be effective in reducing serum parathyroid hormone levels and improving bone mineral density in clinical trials.

Scientific Research Applications

Anticancer Activity

  • Leukemia, Myeloma, and Colon Cancer : Paricalcitol exhibits antitumor activity against leukemia, myeloma, and colon cancer cells. It inhibits the proliferation of these cancer cells by inducing cell cycle arrest, differentiation, and apoptosis. This action may be mediated through the vitamin D receptor (VDR) (Kumagai et al., 2003).

Immunomodulatory Effects

  • Inhibition of Antigen-specific T Cells : Paricalcitol exerts potent immunomodulatory effects on dendritic cells and inhibits the induction of antigen-specific T cells. This finding is significant for conditions like atherosclerosis and chronic immune-mediated inflammatory diseases (Sochorová et al., 2009).

Kidney Disease and Diabetic Nephropathy

  • Reduction of Albuminuria : In patients with diabetic nephropathy, paricalcitol has been shown to reduce albuminuria, suggesting a novel approach to lower residual renal risk in diabetes (Zeeuw et al., 2010).
  • Renoprotective Effects : Paricalcitol has demonstrated renoprotective effects in a rat model of cyclosporine-induced nephropathy. It suppresses inflammatory, pro-fibrotic, and apoptotic factors through inhibition of various signaling pathways (Park et al., 2010).

Uterine Fibroids

  • Therapeutic Potential : Paricalcitol shows potential in reducing the proliferation of uterine fibroid cells, making it a candidate for noninvasive medical treatment of uterine fibroids (Halder et al., 2014).

Anti-Inflammatory Properties

  • In Chronic Kidney Disease : Paricalcitol effectively modulates inflammation in CKD patients, demonstrated by reduced serum concentrations of inflammatory cytokines and downregulation of inflammatory gene expression (Donate-Correa et al., 2014).

properties

CAS RN

132015-95-3

Product Name

(24R)-paricalcitol

Molecular Formula

C27H44O3

Molecular Weight

416.64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.